N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative featuring a glycine moiety attached to a trifluoromethyl-substituted pyrimidine core and a pyridin-4-yl substituent at the 6-position. Its molecular formula is C₁₂H₉F₃N₄O₂, with a molecular weight of 298.23 g/mol (ID: DT257) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C12H9F3N4O2 |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-1-3-16-4-2-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19) |
InChI Key |
VVUNLJZGUCGTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a suitable palladium catalyst.
Incorporation of the Glycine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, appropriate solvents, and catalysts.
Coupling: Palladium catalysts, boronic acid derivatives, suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Aromatic Ring Variants
Key Trends
- Pyridinyl vs.
- Fluorinated Aromatics : Fluorophenyl derivatives (e.g., DT605) show enhanced metabolic stability due to C-F bond strength but may suffer from reduced aqueous solubility .
Modifications to the Glycine Moiety
Key Trends
- DT257) .
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility
- Trifluoromethyl Phenyl Analogs : Derivatives like N-[4-Trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-yl]glycine (C₁₄H₉F₆N₃O₂, MW 365.24 g/mol) exhibit high lipophilicity due to dual CF₃ groups, which may compromise aqueous solubility (DT640).
- Methoxy-Substituted Analogs : Compounds with dimethoxyphenyl groups (e.g., DT499, C₁₅H₁₄F₃N₃O₄, MW 357.29 g/mol) show improved solubility via polar methoxy interactions but may face metabolic oxidation .
Biological Activity
N-[6-(Pyridin-4-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C12H9F3N4O2
- Molecular Weight: 298.23 g/mol
- CAS Number: 1820710-65-0
The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in various signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often implicated in cancer progression.
Inhibition of Cyclin-Dependent Kinases
Research indicates that this compound acts as a potent inhibitor of CDK4 and CDK6. These kinases are essential for the transition from the G1 phase to the S phase of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
-
Cell Line Studies:
- In vitro assays using various cancer cell lines showed that this compound significantly reduced cell viability at nanomolar concentrations.
- The IC50 values against different cell lines ranged from 50 nM to 200 nM, indicating strong antiproliferative effects.
-
Mechanistic Insights:
- The compound induces apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- It also demonstrated the ability to inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent.
Selectivity and Toxicity
The selectivity profile of this compound was assessed against non-cancerous cell lines, revealing a favorable toxicity profile with minimal effects on normal cells at therapeutic doses.
Data Table: Summary of Biological Activity
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF7 (Breast) | 80 | CDK4/6 inhibition |
| Antiproliferative | A549 (Lung) | 120 | Apoptosis induction |
| Antiproliferative | HCT116 (Colon) | 50 | Cell cycle arrest |
| Antiproliferative | HeLa (Cervical) | 200 | Intrinsic/extrinsic apoptosis |
Case Studies
-
Case Study on Breast Cancer:
A study evaluated the efficacy of this compound in MCF7 breast cancer cells. Results indicated a significant reduction in cell proliferation and induction of apoptosis, correlating with increased expression of p21 and decreased cyclin D1 levels. -
Xenograft Model Study:
In a xenograft model using A549 lung cancer cells, treatment with the compound resulted in a 60% reduction in tumor volume compared to control groups, highlighting its potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
